molecular formula C19H17ClFN3OS2 B2722357 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897481-75-3

2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2722357
CAS No.: 897481-75-3
M. Wt: 421.93
InChI Key: YIRZFDFLNGSGSN-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a structurally complex compound featuring a piperazine core substituted with a 4-fluorobenzo[d]thiazole moiety at the 2-position and a 4-chlorophenylthio group attached via an ethanone linker. Its synthesis likely involves nucleophilic substitution reactions between halogenated intermediates and thiol-containing precursors under basic conditions, as exemplified by similar compounds in the literature .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZFDFLNGSGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, identified by its CAS number 897481-75-3, is a synthetic compound that exhibits potential pharmacological properties. Its complex structure, which includes a thiazole ring and a piperazine moiety, suggests a variety of biological activities, particularly in the fields of neuropharmacology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN3OS2C_{19}H_{17}ClFN_{3}OS_{2}, with a molecular weight of 421.9 g/mol. The presence of the chlorophenyl and fluorobenzo[d]thiazole groups indicates potential interactions with various biological targets.

PropertyValue
CAS Number897481-75-3
Molecular FormulaC₁₉H₁₇ClFN₃OS₂
Molecular Weight421.9 g/mol

Antimicrobial Properties

Preliminary studies suggest that compounds similar to 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit antimicrobial activity. The thiazole component is particularly noted for its effectiveness against various bacterial strains. For instance, compounds with thiazole rings have demonstrated broad-spectrum antibacterial and antifungal effects in vitro, with minimal inhibitory concentrations (MICs) reported as low as 50 µg/mL for certain derivatives .

Neuropharmacological Effects

The piperazine moiety in this compound is associated with neuropharmacological activities, including potential antidepressant and antipsychotic effects. Research indicates that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia .

A study evaluating the neuroprotective effects of related compounds showed significant attenuation of neuronal injury in models of ischemia/reperfusion injury, suggesting that this compound may also confer protective effects against neurodegenerative conditions .

Anticancer Activity

The structural features of 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suggest potential anticancer properties. Thiazole derivatives have been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines. Further investigation into its specific action on cancer cells is warranted to elucidate its efficacy as an antitumor agent .

Case Studies

  • Neuroprotective Study : A study published in PMC explored the neuroprotective properties of thiazole derivatives, revealing that certain compounds significantly reduced neuronal death in models simulating stroke conditions. The tested compounds showed antioxidant properties and were effective at scavenging reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the molecular structure could enhance antibacterial potency. The compound's thioether linkage was critical for its bioactivity .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been studied for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the thiazole ring enhances the compound's interaction with microbial targets, potentially leading to improved efficacy.

Anticancer Activity

The structural features of 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suggest potential anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . The fluorobenzo[d]thiazole component may play a critical role in enhancing the selectivity and potency of the compound against cancerous cells.

Neuropharmacological Effects

Piperazine derivatives are known for their diverse neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the piperazine moiety in this compound may contribute to its potential use as a therapeutic agent for psychiatric disorders . Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, which is crucial for treating conditions like depression and anxiety.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated a series of thiazole-piperazine derivatives for their antimicrobial activity using agar diffusion methods. The results indicated that compounds similar to 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibited significant inhibition zones against both gram-positive and gram-negative bacteria, suggesting strong antimicrobial properties .

Case Study 2: Anticancer Screening

In another investigation, derivatives containing similar structural motifs were screened for anticancer activity against several cell lines, including breast and lung cancer models. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogues with Piperazine and Benzo[d]thiazole Moieties

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the piperazine ring, benzo[d]thiazole group, or thioether linkage. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Data (Melting Point, NMR, MS) Source
5j : 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Dual benzo[d]thiazole groups, triazole linker 507.10 1H-NMR (δ 8.03–6.98 ppm), EI-MS: 507.10; C: 54.31%, H: 4.24%, N: 19.39%
7e : 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenylsulfonyl group, tetrazole-thio substituent 520.11 Melting point: 131–134°C; ESI-HRMS: 520.10640; NMR (δ 3.82 ppm for OCH3)
5l : 1-((1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione Indoline-2,3-dione substituent, triazole linker 490.13 1H-NMR (δ 7.72–6.88 ppm), EI-MS: 490.13; C: 56.43%, H: 4.46%, N: 22.77%
Target Compound 4-Fluorobenzo[d]thiazol-2-yl, 4-chlorophenylthio ~470 (estimated) Not explicitly reported in evidence; inferred similarity to 5j and 7e in synthetic pathways N/A

Key Observations :

  • The target compound differs from 5j by replacing one benzo[d]thiazole group with a 4-fluorobenzo[d]thiazole and introducing a 4-chlorophenylthio substituent. Fluorination at the benzo[d]thiazole may enhance metabolic stability and bioavailability .
  • Compared to 7e , the target lacks a sulfonyl group but includes a bulkier 4-chlorophenylthio moiety, which could influence receptor binding or solubility .
Activity and Pharmacological Comparisons
  • Compound 5j : Demonstrated moderate antiproliferative activity against human cancer cell lines, attributed to dual benzo[d]thiazole groups enhancing DNA intercalation or kinase inhibition .
  • Compound 7f : Exhibited superior activity (IC₅₀ < 10 μM) in antiproliferative assays, linked to the electron-withdrawing trifluoromethyl group enhancing cellular uptake .
  • Compound 5l : The indoline-2,3-dione substituent conferred anti-inflammatory activity, suggesting structural flexibility for multi-target applications .

Hypothesized Activity of Target Compound: The 4-fluorobenzo[d]thiazole and 4-chlorophenylthio groups may synergize to improve cytotoxicity compared to non-fluorinated analogues, as fluorinated heterocycles are known to enhance blood-brain barrier penetration and metabolic resistance .

Q & A

Q. What are the established synthetic routes for 2-((4-chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how do reaction conditions influence yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-fluorobenzo[d]thiazol-2-yl)piperazine with α-bromo-4-chlorophenylthioacetone under reflux in dry benzene or PEG-400 as a solvent. Catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) and temperature control (70–80°C) are critical for optimizing yields (typically 58–83%) and minimizing side products like bis-thiazole derivatives . Purification via column chromatography or recrystallization in acetic acid is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include:
    • Thioether S-CH2 resonance at δ ~4.2–4.5 ppm.
    • Piperazine N-CH2 protons at δ ~3.5–4.0 ppm.
    • Aromatic protons from 4-chlorophenyl and fluorobenzothiazole moieties at δ 6.8–8.2 ppm .
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹), C-S (~680 cm⁻¹), and C-F (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution EI-MS or ESI-MS provides molecular ion peaks (e.g., m/z ~470–510) and fragmentation patterns .

Q. How can researchers validate the purity of synthesized batches?

Combined use of TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensures purity >95%. Melting point consistency (e.g., 150–238°C, depending on derivatives) and elemental analysis (C, H, N within ±0.3% of theoretical values) are additional benchmarks .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), electrostatic potential maps (for nucleophilic/electrophilic sites), and bond dissociation energies for the thioether group . Multiwfn software further analyzes electron localization function (ELF) and Laplacian of electron density to assess aromaticity and charge transfer .

Q. How does structural modification (e.g., substituent variation on the benzothiazole or piperazine ring) impact anticancer activity?

  • Thiazole-to-triazole substitution : Derivatives with 1,2,3-triazole moieties show enhanced cytotoxicity (IC50 ~5–20 μM) against MCF-7 and HeLa cells due to improved hydrogen bonding with kinase targets .
  • Fluorine vs. chlorine substitution : Fluorine at the benzothiazole 4-position increases metabolic stability but may reduce solubility, requiring formulation optimization .
  • Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and logP values correlate lipophilicity with membrane permeability .

Q. What mechanistic insights explain contradictory results in radical scavenging assays for derivatives of this compound?

Discrepancies arise from assay conditions:

  • DPPH assay : False positives occur if the thioether group reacts directly with DPPH radicals at high concentrations (>100 μM) .
  • ABTS assay : Fluorobenzothiazole derivatives exhibit pH-dependent activity; acidic conditions (pH 4.5) stabilize the thiolate form, enhancing radical quenching . Control experiments with glutathione as a competitor clarify specificity .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry for chiral derivatives?

Single-crystal X-ray diffraction (monoclinic P21/c space group, Z=4) confirms absolute configuration. Key parameters include:

  • Bond lengths: C-S (~1.78 Å), C=O (~1.21 Å).
  • Dihedral angles between benzothiazole and piperazine rings (~15–25°) influence π-π stacking in protein binding .

Q. What strategies mitigate hydrolysis of the thioether group during in vitro assays?

  • Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers to avoid nucleophilic attack.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation to sulfoxide/sulfone derivatives .

Methodological Tables

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Bleaching ClayPEG-40070–8083
NoneBenzeneReflux58
K2CO3Ethanol8077

Q. Table 2. Anticancer Activity of Key Derivatives

Derivative StructureIC50 (μM, MCF-7)Target ProteinReference
Triazole-linked hybrid5.2EGFR Kinase
Thiadiazole analog18.7Topoisomerase II

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